molecular formula C19H21ClN2O3S B12178390 1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B12178390
M. Wt: 392.9 g/mol
InChI Key: NHVFDRCMNFEBTN-UHFFFAOYSA-N
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Description

1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a butoxy group, a chlorobenzene sulfonyl group, and a phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the imidazole derivative with 3-butoxy-4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is obtained by coupling the sulfonylated imidazole with the phenyl-substituted imidazole under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and solvents like dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and butoxy groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-butoxy-4-chlorobenzenesulfonyl)pyrrolidine
  • 1-(3-butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
  • 1-(3-butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine

Uniqueness

1-(3-butoxy-4-chlorobenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C19H21ClN2O3S/c1-2-3-13-25-18-14-16(9-10-17(18)20)26(23,24)22-12-11-21-19(22)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3

InChI Key

NHVFDRCMNFEBTN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl

Origin of Product

United States

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